
4-tert-Butylphthalic acid
Overview
Description
4-tert-Butylphthalic acid is a chemical compound with the molecular formula C12H14O4 . It is also known by its Chinese name, 4-叔丁基邻苯二甲酸 . The compound has a molecular weight of 222.23716 .
Molecular Structure Analysis
The molecular structure of 4-tert-Butylphthalic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The compound has a molecular weight of 222.237 Da and a monoisotopic mass of 222.089203 Da .Physical And Chemical Properties Analysis
4-tert-Butylphthalic acid has a melting point of 160-161 °C and a boiling point of 375.7±42.0 °C . The compound is a white to almost white powder or crystal .Scientific Research Applications
1. Synthesis and Spectral Investigations
4-tert-Butylphthalic acid derivatives, particularly metal β-tetrakis(tert-butyl)phthalocyanines, are extensively used due to their high solubility, stability, and accessibility. These compounds are significant in regioselective synthesis and spectral investigations (Iida et al., 2014).
2. Non-symmetrical Bifunctionally-substituted Phthalonitriles
Research has been conducted on synthesizing novel non-symmetrical bifunctionally-substituted phthalonitriles and corresponding d-metal phthalocyaninates using 4-tert-butylphthalic acid derivatives. These substances are applied in sensorics for smart materials production, as sensitizers, or in molecular magnets (Vashurin et al., 2018).
3. Crystal Structure Studies
The crystal structure of compounds involving 4-tert-butylphthalic acid derivatives, such as (hydrogen 5-tert-butylisophthalato)-hemi(5-tertbutylisophthalato)-[ 2,5-bis(4-pyridyl)-1,3,4-thiadiazole]copper(II), has been studied, offering insights into metal-organic frameworks and supramolecular chemistry (Li & Shi, 2010).
4. Environmental Monitoring and Sensing
4-tert-Butylphthalic acid derivatives are used in the development of sensors, such as a Pb(II) selective potentiometric sensor. This application is significant in environmental monitoring and industrial processes (Gupta, Mangla, & Agarwal, 2002).
5. Oxidation Processes and Water Treatment
In environmental science, 4-tert-butylphenol derivatives, closely related to 4-tert-butylphthalic acid, have been studied for their transformation in oxidation processes, particularly in water treatment applications (Zheng et al., 2020).
6. Dyeing and Catalytic Applications
4-tert-Butylphthalic acid derivatives are used in the synthesis of metallophthalocyanines, which have applications in dyeing polymer materials and showing catalytic activity in various chemical processes (Rodionov, Maizlish, & Shaposhnikov, 2016).
7. Gas Permeation and Separation Technologies
The compound has been utilized in the systematic architecture of polybenzimidazoles, leading to improvements in gas permeation properties, relevant in industrial gas separation technologies (Kumbharkar, Karadkar, & Kharul, 2006).
8. Photocatalytic Degradation
Investigations into the photocatalytic degradation of pollutants in water, such as 4-tert-butylphenol, using Fe-doped TiO2 catalysts, highlight the environmental applications of 4-tert-butylphthalic acid-related compounds (Makhatova et al., 2019).
9. Development of Luminescent Sensors
Research has also focused on the development of luminescent cadmium(ii) coordination polymers of 1,2,4,5-tetrakis(4-pyridylvinyl)benzene used as efficient multi-responsive sensors for detecting toxic metal ions in water (Gong et al., 2017).
Safety And Hazards
4-tert-Butylphthalic acid may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .
Relevant papers on 4-tert-Butylphthalic acid include a study on the preparation and properties of 4-tert-butylphthalic anhydride and its condensation products with benzenoid hydrocarbons .
properties
IUPAC Name |
4-tert-butylphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)7-4-5-8(10(13)14)9(6-7)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHQCWZLIYAJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345522 | |
| Record name | 4-tert-Butylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylphthalic acid | |
CAS RN |
14236-13-6 | |
| Record name | 4-tert-Butylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



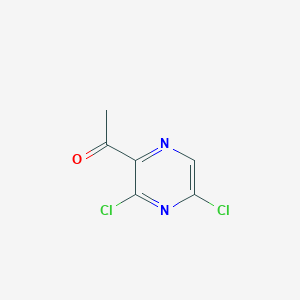
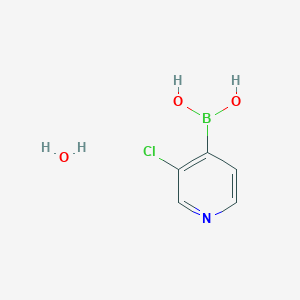

![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
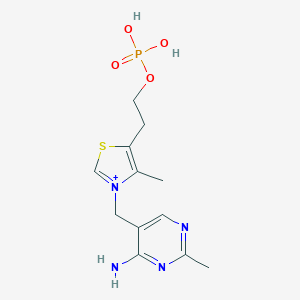
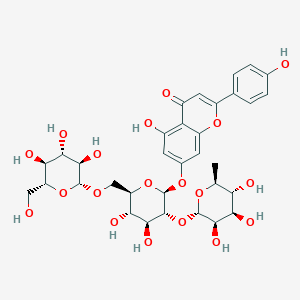
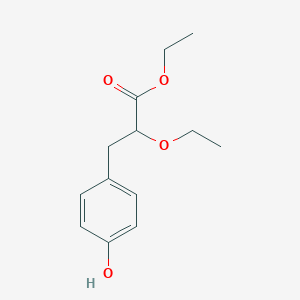
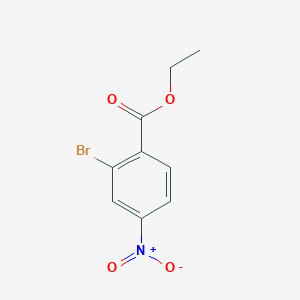
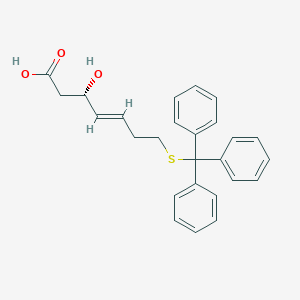

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)


